molecular formula C13H17N3O5S B2502772 4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid CAS No. 879646-06-7

4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid

Cat. No.: B2502772
CAS No.: 879646-06-7
M. Wt: 327.36
InChI Key: LDBMJBNZQMVISD-UHFFFAOYSA-N
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Description

4-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides and contains a benzo[d]imidazole core, which is a five-membered heterocyclic ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the reaction of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde with a suitable sulfonamide reagent under acidic conditions. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its structural similarity to natural substrates allows it to be used as a tool in biochemical assays.

Medicine: In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting various diseases, including bacterial infections and inflammatory conditions.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds:

  • 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole

  • 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid

Uniqueness: 4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid is unique due to its combination of the benzo[d]imidazole core, sulfonamide group, and butanoic acid moiety. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-15-10-6-5-9(8-11(10)16(2)13(15)19)22(20,21)14-7-3-4-12(17)18/h5-6,8,14H,3-4,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBMJBNZQMVISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCCCC(=O)O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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